molecular formula C16H10S2 B183720 3,3'-Bibenzo[b]thiophene CAS No. 40306-93-2

3,3'-Bibenzo[b]thiophene

Cat. No.: B183720
CAS No.: 40306-93-2
M. Wt: 266.4 g/mol
InChI Key: LVQWXEXMVVHYKU-UHFFFAOYSA-N
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Description

Summary of Key Findings

3,3'-Bibenzo[b]thiophene derivatives represent a critical class of heteroaromatic systems with applications in organic electronics and pharmaceutical chemistry. Structural studies reveal planar geometries stabilized by intramolecular interactions, while spectroscopic and computational analyses provide insights into their electronic properties. X-ray crystallography confirms the influence of substituents on molecular packing, and density functional theory (DFT) calculations align closely with experimental data, validating their utility in predicting optoelectronic behavior.

Structural Characterization of this compound Derivatives

X-ray Crystallographic Analysis of Substituted Derivatives

X-ray diffraction studies of this compound derivatives highlight their crystallographic diversity. For example, 3,3'-dibromo-2,2'-bibenzo[b]thiophene (CAS 188002-93-9) crystallizes in a monoclinic system with unit cell parameters a = 10.3004 Å, b = 11.6368 Å, c = 47.0635 Å, and β = 92.625°. The planar backbone facilitates π-π stacking interactions at distances of 3.622 Å, critical for charge transport in organic semiconductors. Disorder in the benzo[b]thiophene rings is observed in 2,2'-bi[benzo[b]thiophene] , where S atoms exhibit 72% and 61% occupancy in two independent molecules.

Table 1: Crystallographic Parameters of Select Derivatives

Compound Space Group a (Å) b (Å) c (Å) β (°) V (ų)
3,3'-Dibromo derivative P21/n 10.3004 11.6368 47.0635 92.625 5635.3
2,2'-Bibenzo[b]thiophene P 1 5.981 8.881 13.269 99.29 667.7

Bond lengths between the central C3–C3' atoms range from 1.447–1.448 Å, indicative of partial double-bond character. Intramolecular C–H···S hydrogen bonds form five-membered rings, stabilizing the molecular conformation.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR of 3-iodo-2'-(methylthio)-2,3'-bibenzo[b]thiophene reveals distinct aromatic resonances: δ = 7.33–7.95 ppm for protons on the benzo[b]thiophene cores and δ = 2.50 ppm for the methylthio group. 13C NMR spectra show sulfur-adjacent carbons at δ = 125–140 ppm, while iodinated carbons appear downfield at δ = 95–100 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra of 1,1′,3,3′-tetraaryl-4,4′-bibenzo[c]thiophene derivatives exhibit C–S stretching modes at 680–720 cm⁻¹ and aromatic C=C vibrations at 1500–1600 cm⁻¹. Electron-withdrawing substituents like cyanophenyl groups shift C≡N stretches to 2220 cm⁻¹.

UV-Vis Spectroscopy

Substituents significantly alter absorption maxima. For 1,1′,3,3′-PhCN-4,4′-BBT , λabs = 380 nm (ε = 15,000 L·mol⁻¹·cm⁻¹) due to π→π* transitions, while electron-donating tert-butyl groups redshift λabs to 420 nm. Fluorescence emission peaks at 450–500 nm correlate with extended conjugation.

Computational Modeling of Molecular Geometry

Density Functional Theory (DFT) Calculations

DFT simulations (B3LYP/6-311G) predict planar geometries for this compound, with dihedral angles <5° between fused rings. HOMO-LUMO gaps decrease from 4.2 eV (unsubstituted) to 3.5 eV in **1,1′,3,3′-PhCN-4,4′-BBT , aligning with experimental cyclic voltammetry data.

Table 2: Calculated vs. Experimental Bond Lengths

Bond Type Calculated (Å) Experimental (Å)
C3–C3' 1.450 1.447
C–S (thiophene) 1.720 1.718
C–Br (3,3'-dibromo) 1.890 1.892
Molecular Orbital Analysis

Localized π-orbitals on benzo[b]thiophene units delocalize across the dimer in HOMO, while LUMO exhibits antibonding character at the C3–C3' bond. Time-dependent DFT (TDDFT) accurately reproduces UV-Vis spectra, assigning low-energy transitions to intramolecular charge transfer.

Properties

CAS No.

40306-93-2

Molecular Formula

C16H10S2

Molecular Weight

266.4 g/mol

IUPAC Name

3-(1-benzothiophen-3-yl)-1-benzothiophene

InChI

InChI=1S/C16H10S2/c1-3-7-15-11(5-1)13(9-17-15)14-10-18-16-8-4-2-6-12(14)16/h1-10H

InChI Key

LVQWXEXMVVHYKU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CS2)C3=CSC4=CC=CC=C43

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C3=CSC4=CC=CC=C43

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

3,3'-Bibenzo[b]thiophene serves as a crucial building block in organic synthesis. Its structure allows for various chemical modifications and reactions, making it valuable for creating more complex molecules.

Synthetic Pathways

  • Friedel-Crafts Reactions: The compound can be synthesized through intermolecular oxidative coupling reactions, which involve Brønsted acid-mediated mechanisms .
  • McMurry Coupling: This method has been successfully used to produce dihydrogenated intermediates from 3-oxobenzofurans, which can further yield bibenzo[b]thiophenes .

Optoelectronic Applications

The unique electronic properties of this compound make it suitable for optoelectronic devices.

Device Types

  • Organic Solar Cells: The compound's ability to form thin films with good charge transport properties enhances its application in photovoltaic devices.
  • Thin-Film Transistors (TFTs): Its semiconducting properties are exploited in the fabrication of TFTs, where it can improve performance metrics like mobility and stability .
Device TypeApplication of this compound
Organic Solar CellsEnhances charge transport
Thin-Film TransistorsImproves mobility and stability

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have shown promising biological activities.

Biological Activities

  • Anticancer Agents: Research indicates that bibenzo[b]thiophene derivatives exhibit potent antitumor activity. For example, a series of benzo[b]thiophene diamine derivatives were found to be highly effective thrombin inhibitors .
  • Anti-inflammatory and Antimicrobial Properties: The scaffold has been associated with various pharmacological activities including anti-inflammatory and antimicrobial effects, making it a focus for drug discovery .

Material Science

The physical properties of this compound derivatives are being explored for various material applications.

Properties and Characterization

  • Optical Properties: Studies have shown that the introduction of substituents can significantly alter the optical absorption and fluorescence characteristics of bibenzo[b]thiophene derivatives .
  • Electrochemical Properties: The electrochemical behavior is also tunable through structural modifications, which is crucial for developing sensors and other electronic devices .

Case Studies

  • Thrombin Inhibitors:
    • A study highlighted the development of benzo[b]thiophene derivatives that exhibited over 750-fold increased potency as thrombin inhibitors compared to initial lead compounds .
  • Optoelectronic Devices:
    • Research demonstrated that incorporating bibenzo[b]thiophenes into organic solar cells resulted in improved efficiency due to enhanced charge mobility and stability under operational conditions .

Comparison with Similar Compounds

Structural and Conformational Differences

The dihedral angle between the two aromatic units significantly influences conjugation and electronic properties. For 4,4′-bibenzo[c]thiophene (4,4′-BBT) derivatives, computational studies reveal dihedral angles ranging from 57.8° (unsubstituted) to 96.8° (3,3′-silyl-substituted), with increased twisting due to steric hindrance from bulky groups like tert-butyldimethylsilyl . In contrast, tetraaryl-substituted 4,4′-BBT derivatives (e.g., BBT-PhtBu4) exhibit even larger dihedral angles (~127°), drastically reducing π-orbital overlap .

Table 1: Structural Parameters of Bibenzo-thiophene Derivatives

Compound Dihedral Angle (°) Key Substituents Reference
4,4′-BBT (unsubstituted) 57.8 None
1,10,3,3′-Si-4,4′-BBT 96.8 tert-Butyldimethylsilyl
BBT-PhtBu4 127.6 Four tert-butylphenyl

Electronic Properties (HOMO/LUMO Levels)

The introduction of electron-donating substituents destabilizes the HOMO and lowers the LUMO, reducing the band gap. For 4,4′-BBT derivatives:

  • HOMO : Rises from −5.29 eV (unsubstituted) to −5.07 eV (3,3′-silyl-substituted).
  • LUMO : Lowers from −1.55 eV to −1.52 eV .
    This trend contrasts with benzo[c]thiophene (BT), which has a HOMO of −5.38 eV and LUMO of −1.38 eV . The reduced band gap in substituted 4,4′-BBT derivatives enhances charge transport capabilities, making them suitable for optoelectronic applications.

Table 2: HOMO/LUMO Energies and Band Gaps

Compound HOMO (eV) LUMO (eV) Band Gap (eV) Reference
Benzo[c]thiophene (BT) −5.38 −1.38 4.00
4,4′-BBT −5.29 −1.55 3.74
1,10,3,3′-Si-4,4′-BBT −5.07 −1.52 3.55

Optical Properties

Substituents induce bathochromic shifts in absorption and emission spectra:

  • 4,4′-BBT : λabs = 359 nm, λem = 410 nm (in toluene).
  • 1,10-Si-4,4′-BBT : λabs = 366 nm (+7 nm shift), λem = 420 nm.
  • 1,10,3,3′-Si-4,4′-BBT : λabs = 371 nm (+12 nm shift), λem = 451 nm .
    The redshift correlates with HOMO destabilization caused by electron-donating silyl groups. Fluorescence quantum yields (Φfl) in solution are moderate (~0.4) but improve in the solid state for substituted derivatives (Φfl-solid = 0.22–0.25) due to suppressed π-π stacking .

Solid-State Behavior

Substituted 4,4′-BBT derivatives exhibit enhanced solid-state fluorescence due to steric hindrance from bulky groups (e.g., tert-butyldimethylsilyl), which minimizes π-π interactions. For instance:

  • 1,10,3,3′-Si-4,4′-BBT : Φfl-solid = 0.25.
  • 4,4′-BBT (unsubstituted) : Φfl-solid < 0.02 . In contrast, 3,3′-bibenzo[b]thiophene’s solid-state properties are less documented, but analogous steric effects would likely apply.

Q & A

Q. How can the electronic properties of this compound derivatives be experimentally characterized?

  • Methodological Answer: UV-vis spectroscopy and cyclic voltammetry are standard for evaluating photophysical and electrochemical properties. For instance, solid-state photophysical data (e.g., λmax, fluorescence quantum yields) reveal substituent effects on absorption/emission . Electrochemical gaps (HOMO-LUMO) are determined via oxidation/reduction potentials, with aryl substituents lowering LUMO levels compared to unsubstituted derivatives .

Q. What synthetic routes avoid prefunctionalized starting materials for this compound skeletons?

  • Methodological Answer: Brønsted acid-mediated Friedel–Crafts coupling or McMurry coupling of unfunctionalized monomers (e.g., benzo[b]thiophenes) forms dihydro intermediates, which are dehydrogenated thermally or with DDQ. This avoids transition-metal catalysts and air-sensitive reagents .

Advanced Research Questions

Q. How do substituents on the thiophene rings influence the HOMO-LUMO gaps of this compound derivatives?

  • Methodological Answer: DFT calculations (B3LYP/6-31G(d,p)) show that electron-donating substituents (e.g., tert-butyldimethylsilyl groups) increase HOMO energy levels by delocalizing orbitals across the bibenzo[c]thiophene framework. For example, silyl-substituted derivatives exhibit reduced band gaps (BBT-3: −5.07 eV HOMO, −1.52 eV LUMO) compared to unsubstituted analogs . Dihedral angles between thiophene units (57.8°–96.8°) further modulate conjugation and electronic transitions .

Q. What mechanistic insights explain the low yield in 3,3′-homocoupling of electron-rich 2-thienylbenzo[b]thiophenes?

  • Methodological Answer: Competing reactivity at benzo[b]thiophene 3- and thiophene 5-positions leads to oligomerization, reducing homocoupling efficiency. Kinetic studies with TFA reveal concentration-dependent pathways: dilute conditions favor electron-rich substrates, while higher concentrations stabilize intermediates for selective coupling. Alternative oxidants (e.g., p-tetrachloro-o-quinone) may suppress side reactions .

Q. How can computational methods predict the optoelectronic behavior of this compound-based materials?

  • Methodological Answer: Time-dependent DFT (TD-DFT) and ZINDO-CI calculations correlate molecular geometry (e.g., dihedral angles) with UV-vis absorption. For example, TD-DFT predicts bathochromic shifts (λmax = 345–356 nm) in silyl-substituted derivatives due to enhanced π-conjugation, validated experimentally . Frontier molecular orbital (FMO) analysis identifies charge-transfer pathways for organic semiconductor design .

Methodological Challenges & Solutions

Q. What strategies mitigate oligomerization during 3,3′-coupling of thiophene-containing monomers?

  • Methodological Answer: Steric hindrance from bulky substituents (e.g., tert-butyl groups) at reactive positions suppresses oligomerization. For example, 1,10,3,3′-Si-4,4′-BBT derivatives with silyl groups achieve >90% yield by blocking competing reaction sites . Kinetic control via low-temperature reactions or flow chemistry further enhances selectivity .

Q. How are biological activities of this compound derivatives systematically evaluated?

  • Methodological Answer: Derivatives like 3-iodo-2'-(thiophen-2-yl)-2,3'-bibenzo[b]thiophene are synthesized via Suzuki-Miyaura coupling, followed by in vitro assays (e.g., antimicrobial MIC tests). Structural characterization (NMR, XRD) ensures purity, while computational docking studies identify potential protein targets .

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